![molecular formula C19H18IN3O4 B4057562 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4057562.png)
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H18IN3O4 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 479.03420 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
This compound's scientific research applications are primarily in the synthesis of novel chemical structures and evaluation of their biological activities. Given the complexity of the molecule, research often focuses on the synthesis of related compounds with potential pharmacological activities, such as anti-inflammatory, analgesic, and antiviral properties.
Synthesis of Related Heterocyclic Compounds : A study by Abu-Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including variations of pyrimidines, were evaluated for their COX-2 inhibitory activities, showing potential for drug development Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Antiviral Activity : Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with notable antiretroviral activity, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This highlights the potential of related pyrimidine derivatives in antiviral drug development Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.
Liquid Crystal Properties : Mikhaleva (2003) explored the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids. The study found that certain derivatives exhibit nematic and smectic liquid crystal phases, which could be relevant for materials science and display technology Mikhaleva, 2003.
Cytotoxicity Evaluation : Hassan, Hafez, & Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests potential applications in cancer therapy Hassan, Hafez, & Osman, 2014.
properties
IUPAC Name |
4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O4/c1-10-15(18(25)22-12-6-4-3-5-7-12)16(23-19(26)21-10)11-8-13(20)17(24)14(9-11)27-2/h3-9,16,24H,1-2H3,(H,22,25)(H2,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFSBLLKRIUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)I)O)OC)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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